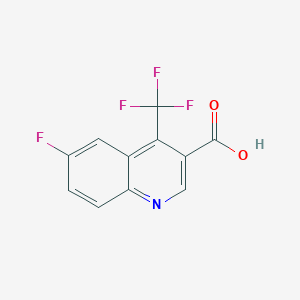

6-fluoro-4-(trifluoromethyl)quinoline-3-carboxylic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-4-(trifluoromethyl)quinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F4NO2/c12-5-1-2-8-6(3-5)9(11(13,14)15)7(4-16-8)10(17)18/h1-4H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRIXLRGKDQKZJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1F)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901206286 | |

| Record name | 6-Fluoro-4-(trifluoromethyl)-3-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901206286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

596845-53-3 | |

| Record name | 6-Fluoro-4-(trifluoromethyl)-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=596845-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-4-(trifluoromethyl)-3-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901206286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-4-(trifluoromethyl)quinoline-3-carboxylic acid typically involves the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base . The reaction conditions often include the use of tetrahydrofuran as a solvent medium .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-4-(trifluoromethyl)quinoline-3-carboxylic acid undergoes various chemical reactions, including:

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated derivatives .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. In comparative studies, derivatives of 6-fluoro-4-(trifluoromethyl)quinoline-3-carboxylic acid exhibited varying degrees of VEGFR-2 inhibition, with some demonstrating IC50 values lower than that of established drugs like sorafenib .

Table 1: Inhibitory Potency of Selected Quinoline Derivatives Against VEGFR-2

| Compound | Substituent | IC50 (nM) |

|---|---|---|

| 10a | H | 138 |

| 10j | F | 340 |

| 10b | 4-CH3 | 578 |

| 10k | 4-CH3 (F) | 2226 |

The structure-activity relationship (SAR) studies indicate that the presence of larger substituents like chlorine at the 6-position enhances inhibitory activity compared to fluorine .

Other Pharmacological Applications

Beyond its anticancer properties, this compound is being explored for other therapeutic uses:

Antimicrobial Activity

Quinoline derivatives are known for their antimicrobial properties, and preliminary studies suggest that this compound may exhibit activity against various bacterial strains. Future research may focus on its efficacy as an antibiotic or antifungal agent.

Potential in Neurological Disorders

Given the structural similarities with other neuroactive compounds, there is potential for exploring its effects on neurological disorders, although this area remains largely under-researched.

Case Studies and Research Findings

Several case studies have documented the synthesis and evaluation of this compound:

- A study investigating new quinolone derivatives synthesized compounds that included variations on the quinolone structure with promising results in inhibiting cancer cell proliferation.

- Another research effort focused on optimizing the synthesis pathways to enhance yield and purity, demonstrating efficient methodologies for producing high-quality derivatives suitable for biological testing .

Mechanism of Action

The mechanism of action of 6-fluoro-4-(trifluoromethyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The pharmacological and physicochemical properties of quinoline-3-carboxylic acids are heavily influenced by substituents at positions 4 and 5. Below is a comparative analysis with key analogs:

Physicochemical Properties

- Solubility and Lipophilicity: Sodium salt derivatives (e.g., NSC 368390) improve water solubility, critical for parenteral administration . Methoxy-substituted analogs (e.g., 6-methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid) balance electron-withdrawing (-CF₃) and donating (-OCH₃) effects, which may optimize solubility and target affinity .

- Synthetic Accessibility: Improved synthetic routes for analogs (e.g., temafloxacin intermediate) involve cyclization and hydrolysis steps .

Biological Activity

6-Fluoro-4-(trifluoromethyl)quinoline-3-carboxylic acid is a synthetic compound that has garnered attention in recent years due to its potential biological activities, particularly in the context of cancer treatment. This article delves into the compound's biological activity, focusing on its anticancer properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 259.16 g/mol. The compound features a quinoline ring with a trifluoromethyl group and a carboxylic acid functional group, which are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of quinoline derivatives, including this compound, as anticancer agents. The compound has been evaluated for its ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Apoptosis Induction : The compound has been shown to increase the expression of pro-apoptotic proteins such as Bax and Caspase-7, leading to enhanced apoptosis in cancer cells .

- VEGFR-2 Inhibition : It has been reported that certain quinoline derivatives exhibit significant inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. For instance, derivatives similar to this compound demonstrated IC50 values ranging from 36 to 578 nM against VEGFR-2 .

- Topoisomerase II Inhibition : Fluoroquinolone antibiotics have also been noted for their ability to interfere with DNA topoisomerase II, which is critical for DNA replication and repair .

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is significantly influenced by their chemical structure. The presence of electron-withdrawing groups (EWGs) such as fluorine at specific positions on the quinoline ring enhances anticancer activity. For example, compounds with a chlorine atom at the 6-position showed higher VEGFR-2 inhibition compared to their fluorine counterparts .

Table 1: SAR Analysis of Quinoline Derivatives

| Compound | Position | Substituent | IC50 (nM) | Activity |

|---|---|---|---|---|

| 10a | 6 | Cl | 138 | High |

| 10j | 6 | F | 340 | Moderate |

| 10i | 6 | F | 36 | High |

| 10k | 6 | F | 2226 | Low |

Case Studies

- Antiproliferative Activity : In vitro studies demonstrated that various derivatives of fluoroquinolones, including those related to this compound, exhibited significant antiproliferative activity against aggressive cancer cell lines such as MDA-MB231 and PC3 . The IC50 values were reported in the low micromolar range, indicating substantial efficacy.

- Combination Therapies : Novel hybrids combining nitric oxide donors with fluoroquinolone scaffolds have shown synergistic effects in tumor cell lines, suggesting that modifications to the quinoline structure can enhance therapeutic outcomes .

Q & A

Q. What are the primary synthetic routes for 6-fluoro-4-(trifluoromethyl)quinoline-3-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions. Key methods include:

- Quinoline Core Formation : Cyclization of fluorinated aniline derivatives via Skraup or Gould-Jacobs reactions under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .

- Functionalization : The trifluoromethyl group is introduced via nucleophilic substitution or cross-coupling (e.g., using CuI or Pd catalysts). Fluorination at the 6-position often employs KF or Selectfluor under controlled temperatures (60–100°C) .

- Carboxylic Acid Formation : Hydrolysis of ester precursors (e.g., ethyl esters) using NaOH or LiOH in aqueous THF .

Optimization Tips : Catalyst choice (e.g., Pd/C vs. CuI) and solvent polarity significantly impact yields. For example, DMF enhances trifluoromethylation efficiency compared to DMSO .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- NMR : ¹⁹F NMR is critical for verifying trifluoromethyl (-CF₃) and fluoro substituents. Chemical shifts for -CF₃ typically appear at δ -60 to -65 ppm .

- HPLC-MS : Reversed-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) coupled with high-resolution MS confirms molecular weight (e.g., [M+H]+ ≈ 290.05) and purity (>95%) .

- X-ray Crystallography : Resolves positional ambiguities of substituents, particularly when regioisomers form during synthesis .

Q. How do the trifluoromethyl and fluorine substituents influence the compound’s physicochemical properties?

- Lipophilicity : The -CF₃ group increases logP by ~1.5 units, enhancing membrane permeability. Fluorine at the 6-position reduces electron density, stabilizing the quinoline ring against metabolic oxidation .

- Acidity : The 3-carboxylic acid (pKa ~2.5) facilitates salt formation (e.g., sodium or tromethamine salts) for improved aqueous solubility in biological assays .

Q. What in vitro assays are used to screen its biological activity, and what are common target pathogens?

- Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive bacteria (e.g., Staphylococcus aureus MIC ~12.5 µg/mL) and Gram-negative strains (e.g., Escherichia coli MIC ~25 µg/mL) .

- Enzyme Inhibition : Fluorescence-based assays for DNA gyrase/Topoisomerase IV inhibition (IC₅₀ values <1 µM reported for related quinolones) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced target binding?

- Molecular Docking : Simulations (AutoDock Vina, Schrödinger) predict interactions with bacterial DNA gyrase (e.g., hydrogen bonding with Ser84 and hydrophobic contacts with -CF₃) .

- QSAR Studies : Hammett constants (σ) for substituents correlate with activity; electron-withdrawing groups (e.g., -F, -CF₃) improve potency by stabilizing enzyme-inhibitor complexes .

Q. How should researchers address contradictions in bioactivity data across studies?

- Case Example : Discrepancies in MIC values (e.g., 12.5 µg/mL vs. 25 µg/mL for S. aureus) may arise from:

- Assay Conditions : Cation-adjusted Mueller-Hinton broth vs. standard broth alters metal ion availability, impacting quinolone efficacy .

- Substituent Positioning : A 6-fluoro vs. 8-fluoro analog may exhibit 4-fold differences in activity due to steric hindrance .

Resolution : Standardize protocols (CLSI/EUCAST) and validate compound purity via HPLC before testing.

Q. What strategies improve synthetic yields of the quinoline core while minimizing byproducts?

Q. What are the challenges in extrapolating in vitro activity to in vivo models?

- Pharmacokinetics : Rapid glucuronidation of the 3-carboxylic acid in rodents reduces bioavailability. Prodrug strategies (e.g., ester masking) improve plasma half-life from 1h to 4h .

- Toxicity : Dose-dependent hepatotoxicity (ALT elevation at >50 mg/kg) requires structure-activity tuning to reduce off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.